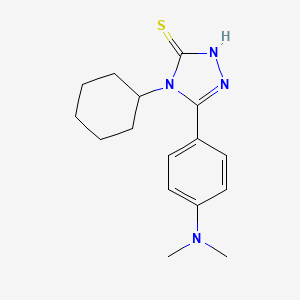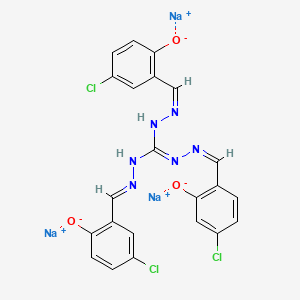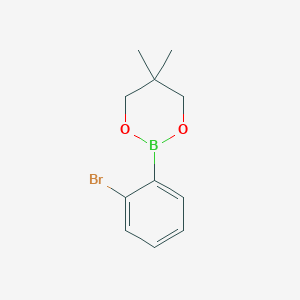
3-(2,3-Dihydro-5-benzofuryl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile is an organic compound that features a benzofuran ring fused with a nitrile group. Benzofuran derivatives are known for their diverse biological activities and are often used as building blocks in drug synthesis and chemical raw materials . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile typically involves a multi-step reaction process. One common method includes the Heck reaction, where a compound such as 3-(2,3-dihydrobenzofuran-5-yl) propionic acid is synthesized . The reaction conditions often involve the use of palladium catalysts and specific solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Major Products: Depending on the reaction conditions and reagents used, the major products can include amines, carboxylic acids, and other substituted benzofuran derivatives
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit kinase activity, leading to antiproliferative effects in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile can be compared with other benzofuran derivatives such as:
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: This compound shares a similar benzofuran core but differs in its functional groups and reactivity.
2,3-Dihydrobenzofuran-5-boronic acid: Another benzofuran derivative used in cross-coupling reactions, highlighting the versatility of the benzofuran scaffold.
(E)-3-(2,3-Dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one: This compound is used in theoretical and experimental studies, showcasing the diverse applications of benzofuran-linked chalcones.
The uniqueness of 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7H,3-4,6H2 |
InChI Key |
KZMZQUCPBMXZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)


![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)

![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)




![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
